2-Chloroquinazolin-4-amine
Overview
Description
2-Chloroquinazolin-4-amine is a chemical compound with the molecular formula C8H6ClN3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
- The primary target of 2-Chloroquinazolin-4-amine is heme polymerase in malarial trophozoites . By inhibiting this enzyme, the compound prevents the conversion of heme to hemazoin.
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroquinazolin-4-amine can be synthesized through various methods. One common approach involves the reaction of 2,4-dichloroquinazoline with ammonia. The reaction is typically carried out in tetrahydrofuran (THF) at room temperature overnight. The reaction mixture is then diluted with ethyl acetate, washed with saturated sodium bicarbonate, water, and brine, dried over sodium sulfate, filtered, and evaporated .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the available literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroquinazolin-4-amine undergoes various chemical reactions, including substitution reactions. For instance, it can react with nucleophiles to replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as amines or thiols. The reaction conditions often include solvents like THF or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Oxidation and Reduction Reactions:
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting this compound with an amine can yield a substituted quinazoline derivative.
Scientific Research Applications
2-Chloroquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various quinazoline derivatives, which are important in drug discovery and development.
Biology: Quinazoline derivatives, including this compound, have shown potential as inhibitors of enzymes and receptors, making them valuable in biological studies.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
N-benzyl-2-chloroquinazolin-4-amine: This compound has a benzyl group attached to the nitrogen atom, which can influence its biological activity and chemical properties.
2,4-Dichloroquinazoline: This is a precursor in the synthesis of 2-Chloroquinazolin-4-amine and has two chlorine atoms attached to the quinazoline ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various substitution reactions makes it a versatile intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
2-chloroquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-11-6-4-2-1-3-5(6)7(10)12-8/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNGRZOYTLZRBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291379 | |
Record name | 2-chloroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59870-43-8 | |
Record name | 59870-43-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroquinazolin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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